(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
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Description
(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C29H24N2O4S and its molecular weight is 496.58. The purity is usually 95%.
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Biological Activity
The compound (3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide , also known by its CAS number 1022150-12-4 , belongs to the benzothiazine family and has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C22H22N6O2, with a molecular weight of 386.45 g/mol . The structure consists of a benzothiazine core substituted with various functional groups that may influence its biological activity.
Biological Activity Overview
Biological evaluations of related benzothiazine derivatives have demonstrated a range of activities, including antibacterial, antifungal, and anticancer properties. The following sections summarize specific studies related to the biological activity of the compound in focus.
Antimicrobial Activity
A preliminary evaluation of similar compounds in the benzothiazine class indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives exhibit marked activity against Bacillus subtilis and Staphylococcus aureus .
Table 1: Antibacterial Activity of Related Benzothiazine Compounds
Compound | Target Bacteria | Activity Level |
---|---|---|
Compound A | Bacillus subtilis | High |
Compound B | Staphylococcus aureus | Moderate |
Compound C | Escherichia coli | Low |
Enzyme Inhibition
Research has indicated that compounds with similar structural features may act as effective enzyme inhibitors. For example, some sulfonamide derivatives have shown promising inhibitory effects against enzymes such as acetylcholinesterase (AChE) and α-glucosidase . Given the structural similarities, it is plausible that this compound could exhibit similar enzyme inhibitory properties.
Table 2: Enzyme Inhibition Data for Similar Compounds
Compound | Enzyme Target | Inhibition Effect |
---|---|---|
Compound D | Acetylcholinesterase | Moderate |
Compound E | α-Glucosidase | High |
Compound F | Butyrylcholinesterase | Low |
Case Studies
Several case studies have explored the biological effects of benzothiazine derivatives:
- Antibacterial Study : A study involving a series of synthesized benzothiazine compounds demonstrated significant antibacterial effects against Bacillus subtilis, suggesting that modifications to the benzothiazine structure can enhance activity .
- Enzyme Inhibition Study : Another investigation focused on sulfonamide derivatives revealed substantial inhibition against α-glucosidase and AChE, indicating potential applications in treating conditions like diabetes and Alzheimer's disease .
Properties
IUPAC Name |
(3E)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[(4-phenoxyanilino)methylidene]-2λ6,1-benzothiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N2O4S/c1-21-11-13-22(14-12-21)20-31-27-10-6-5-9-26(27)29(32)28(36(31,33)34)19-30-23-15-17-25(18-16-23)35-24-7-3-2-4-8-24/h2-19,30H,20H2,1H3/b28-19+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEWTNWMIIBBKC-TURZUDJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)OC5=CC=CC=C5)S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)OC5=CC=CC=C5)/S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.